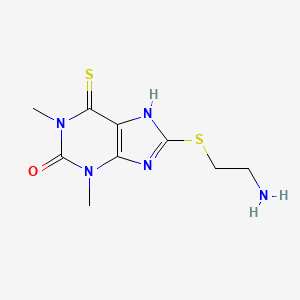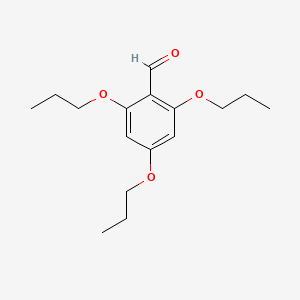![molecular formula C19H22N2OS B13796410 (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone typically involves multiple steps. One common method includes the reaction of 3-ethyl-1,3-benzothiazol-2(3H)-one with a suitable aldehyde under basic conditions to form the intermediate. This intermediate is then reacted with dimethylamine and a cyclopentanone derivative under controlled conditions to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and catalysts to enhance the reaction rate and selectivity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural features.
Glutaminase Inhibitor, Compound 968: A compound with a similar mechanism of action but different applications.
Oxcarbazepine Related Compound D: Another compound with structural similarities but distinct pharmacological properties.
Uniqueness
(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C19H22N2OS |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(2E,5Z)-2-(dimethylaminomethylidene)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H22N2OS/c1-4-21-16-7-5-6-8-17(16)23-18(21)12-11-14-9-10-15(19(14)22)13-20(2)3/h5-8,11-13H,4,9-10H2,1-3H3/b14-11-,15-13+,18-12+ |
InChI-Schlüssel |
HXTIPBPALYEUDT-LENTZWJCSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C\3/CC/C(=C\N(C)C)/C3=O |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CN(C)C)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


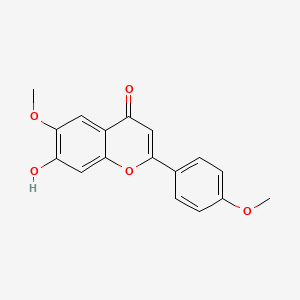
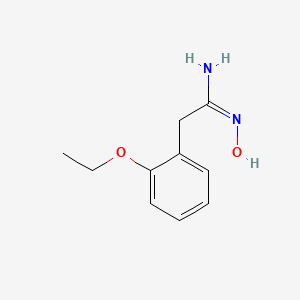
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
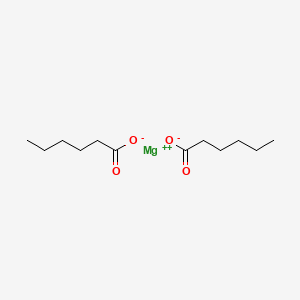

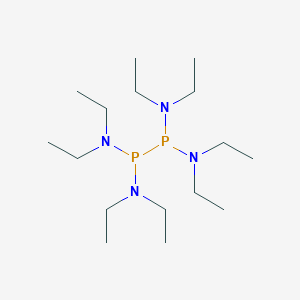
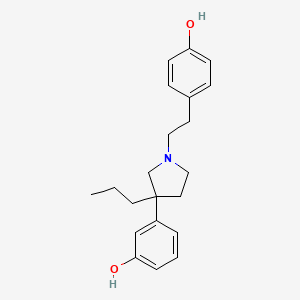
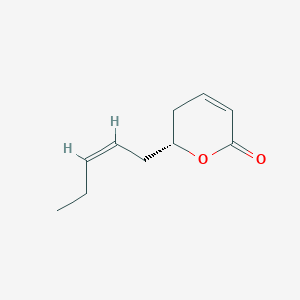
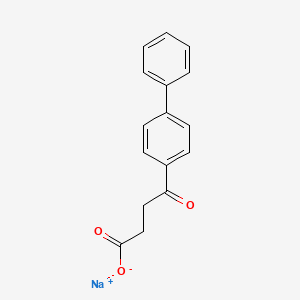
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

